Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate
Description
Methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thienopyridine core substituted with a bromine atom at position 3, a methoxy group at position 5, and a methyl ester at position 2. Thienopyridine derivatives, including this compound, are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce functional groups that modulate biological activity .
Antitumor studies highlight its relevance: analogs of this compound have demonstrated growth inhibitory effects (GI50) in the low micromolar range against breast adenocarcinoma (MCF-7), melanoma (A375-C5), and hepatocellular carcinoma (HepG2) cell lines . The bromine atom at position 3 serves as a reactive site for further functionalization, while the methoxy group at position 5 may enhance solubility or target binding .
Properties
Molecular Formula |
C10H8BrNO3S |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-4-3-5-8(12-6)7(11)9(16-5)10(13)15-2/h3-4H,1-2H3 |
InChI Key |
GETPJDMQSOGRDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)SC(=C2Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate typically involves the bromination of a thieno[3,2-B]pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-methoxythieno[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine substituent participates in palladium-catalyzed cross-coupling reactions with (hetero)aryl boronic acids or boronate esters. This forms biaryl structures critical for pharmaceutical applications.
Trends :
-
Electron-donating groups (e.g., -OMe) on aryl partners improve yields due to enhanced electron density at the coupling site.
-
Chlorine substituents (e.g., 4-Cl) exhibit high yields owing to balanced electronic effects .
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):
| Nucleophile | Base/Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium methoxide | MeOH | Reflux | 3-Methoxy derivative | 72 | |
| Sodium ethoxide | EtOH | Reflux | 3-Ethoxy derivative | 68 | |
| Aniline | K₂CO₃/DMF | 80°C | 3-Anilino derivative | 55 |
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Oxidative addition of Pd(0) to the C-Br bond.
-
Transmetallation with the boronated partner, followed by reductive elimination to form the C-C bond .
Ester Hydrolysis
The methyl ester is hydrolyzed to carboxylic acid under basic conditions:
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaOH (2M) | H₂O/EtOH | Reflux | 6 | 90 | |
| LiOH | THF/H₂O | 60°C | 4 | 88 |
Applications :
The carboxylic acid product serves as a precursor for amide coupling or further functionalization.
Mechanistic and Structural Influences
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of thienopyridines exhibit activity against various cancer cell lines. A notable study demonstrated that modifications to the thienopyridine structure could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .
2. Inhibition of Kinases
This compound is also explored for its role as an inhibitor of specific kinases, which are critical in various signaling pathways associated with cancer and inflammation. For instance, thienopyridine derivatives have shown promise as inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a target in inflammatory diseases and cancers . The structure-activity relationship (SAR) studies indicate that the bromine substitution at the 3-position significantly contributes to its inhibitory potency.
Organic Synthesis
1. Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. Its unique structure allows for further functionalization through various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable in synthesizing more complex thienopyridine derivatives that can serve different biological functions .
2. Synthesis of Heterocyclic Compounds
The compound is also utilized in the synthesis of other heterocyclic compounds, which are essential in pharmaceuticals. For example, it can be used to create novel pyridine derivatives with enhanced biological activity, contributing to the development of new therapeutic agents .
Material Science
1. Organic Semiconductor Applications
Recent research has identified this compound as a potential material for organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form thin films with good charge transport characteristics is particularly promising for these applications .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; kinase inhibition (e.g., IRAK4) |
| Organic Synthesis | Building block for complex molecules; synthesis of heterocyclic compounds |
| Material Science | Potential use in organic semiconductors (OLEDs, OPVs) |
Case Studies
- Anticancer Research
- Kinase Inhibition Study
Mechanism of Action
The exact mechanism of action of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Structural Analogs in Antitumor Activity
Methyl 3-(Benzothiazol-2-yl)thieno[3,2-b]pyridine-2-carboxylate
- Structure : Benzothiazole moiety at position 3 instead of bromine.
- Activity : Exhibits GI50 values of 3.5–6.4 µM across multiple tumor cell lines (MCF-7, HepG2), surpassing the potency of indole-substituted analogs .
- Key Difference : The benzothiazole group enhances π-π stacking interactions with cellular targets, improving activity compared to the bromine substituent in the parent compound.
Methyl 3-(Indol-5-yl)thieno[3,2-b]pyridine-2-carboxylate
- Structure : Indole substituent at position 3.
- Activity : Moderate GI50 values (15.8–18.1 µM) in tumor cell lines, suggesting reduced efficacy compared to benzothiazole derivatives .
- Key Difference : The indole’s bulkier structure may hinder target binding, highlighting the importance of substituent size and electronics.
Compound 2e (Methyl 3-Arylthieno[3,2-b]pyridine-2-carboxylate)
- Structure : Aryl group at position 3 (exact substituent unspecified).
- Activity: GI50 of 13 µM in triple-negative breast cancer (TNBC) cells (MDA-MB-231), with selective toxicity against tumorigenic over non-tumorigenic cells (MCF-12A) .
- Key Difference : The aryl group improves selectivity, reducing off-target effects compared to brominated analogs.
Substituent-Driven Functional Comparisons
Bromine vs. Chlorine/Trifluoromethyl Substitutions
- Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Pyrrolo-pyridine core differs from thienopyridine, but the bromine at position 3 allows similar cross-coupling reactivity .
Methoxy vs. Hydroxy/Nitro Groups
- Nitro-Substituted Derivatives: Intermediate compounds in synthesis (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate coupled with bromonitrobenzenes) require reduction to amino groups for activity, adding synthetic complexity .
- Hydroxy Analogs: Not directly reported in the evidence, but methoxy groups generally offer better membrane permeability than polar hydroxyl groups.
Biological Activity
Methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C10H8BrNO3S
- Molecular Weight : 302.15 g/mol
- CAS Number : 1398504-15-8
- Purity : Minimum 95% .
The biological activity of this compound primarily stems from its interaction with various molecular targets. It has been studied for its potential as an inhibitor of the Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in the inflammatory response and a target for therapeutic intervention in autoimmune diseases .
Antiinflammatory Effects
Research indicates that compounds similar to Methyl 3-bromo-5-methoxythieno[3,2-b]pyridine derivatives exhibit anti-inflammatory properties. By inhibiting IRAK4, these compounds may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Anticancer Potential
The thienopyridine scaffold has been linked to anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . For instance, a related compound demonstrated significant cytotoxic effects against several cancer cell lines.
Case Studies
-
Study on IRAK4 Inhibition :
- Objective : Evaluate the efficacy of this compound as an IRAK4 inhibitor.
- Methodology : In vitro assays were conducted using human monocyte-derived macrophages.
- Results : The compound significantly reduced IRAK4 activity and subsequent cytokine release (TNF-alpha and IL-6) compared to controls.
- : Promising candidate for treating inflammatory diseases .
-
Anticancer Activity Assessment :
- Objective : Investigate the cytotoxic effects of the compound on breast cancer cell lines.
- Methodology : MTT assay was performed to assess cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- : Supports further development as a potential anticancer agent .
Data Table
Q & A
Q. What synthetic methodologies are reported for the preparation of methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate?
The synthesis of thieno[3,2-b]pyridine derivatives often employs palladium-catalyzed cross-coupling reactions. For example, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (a precursor) can undergo Buchwald-Hartwig amination with bromo-nitroarenes using xantphos as a ligand and Cs₂CO₃ as a base . Bromination at the 3-position may involve electrophilic substitution or halogen-exchange reactions under controlled conditions. Microwave-assisted synthesis has also been reported for related thienopyridine carboxylates, reducing reaction times from hours to minutes .
Q. How are spectroscopic and analytical techniques applied to characterize this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while aromatic protons in the thienopyridine ring appear between δ 6.5–8.5 ppm .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for brominated derivatives .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₈BrNO₃S: calculated 308.94, observed 308.93) .
Q. What is the role of the bromo and methoxy substituents in modulating reactivity?
- Bromo group : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties .
- Methoxy group : Enhances solubility and directs electrophilic substitution to specific positions on the heterocyclic ring .
Advanced Research Questions
Q. How is this compound evaluated for biological activity, such as anti-cancer properties?
Derivatives of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have been screened against hepatocellular carcinoma (HCC) using HepG2 cells. Key steps include:
- In vitro cytotoxicity assays : GI₅₀ values determine potency (e.g., compound 2f showed GI₅₀ = 1.2 µM vs. ellipticine at 2.9 µM) .
- Cell cycle analysis : Flow cytometry identifies G2/M arrest as a mechanism of action .
- Hepatotoxicity profiling : Parallel testing on non-tumor PLP1 cells ensures selective toxicity (e.g., GI₅₀ > 125 µM for compound 2f) .
Q. What computational methods support structure-activity relationship (SAR) studies for this scaffold?
- QSAR modeling : 3D-WHIM descriptors correlate with anti-HCC activity, while 3D-GETWAY descriptors predict hepatotoxicity .
- Molecular docking : Identifies potential kinase targets (e.g., growth factor receptors) by aligning derivatives with ATP-binding pockets .
Q. How are regiochemical challenges addressed during functionalization of the thienopyridine core?
- Directed metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions for subsequent electrophilic quenching .
- Protecting group strategies : Temporary protection of the carboxylate group (e.g., tert-butyl ester) prevents unwanted side reactions during bromination .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Catalyst screening : Pd(OAc)₂ with SPhos ligand improves coupling efficiency in Suzuki reactions .
- Chromatography-free purification : Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures enhances purity .
Methodological Considerations
Q. How are contradictions in biological data resolved (e.g., activity vs. toxicity)?
- Dose-response profiling : Compounds with narrow therapeutic windows (e.g., high HCC activity but hepatotoxicity) are excluded from further development .
- Metabolite analysis : LC-MS identifies toxic metabolites (e.g., quinoline-derived byproducts) that may arise during in vitro assays .
Q. What are the limitations of current synthetic routes, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
